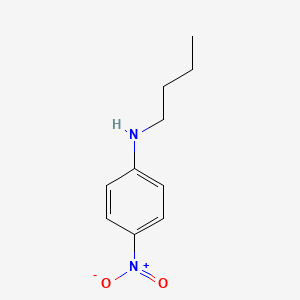

N-butyl-4-nitroaniline

説明

Significance of N-butyl-4-nitroaniline as an Organic Chromophore

This compound is recognized as a significant organic chromophore, a part of a molecule responsible for its color. The presence of the nitro group (a strong electron-withdrawing group) and the amino group (an electron-donating group) on the benzene (B151609) ring creates a "push-pull" system. This electronic structure is fundamental to its properties as a chromophore and its potential in nonlinear optical (NLO) applications. doi.org

Recent studies have focused on the synthesis and crystal growth of this compound for its potential in optoelectronic devices. springerprofessional.de Research has shown that single crystals of this compound exhibit a large optical band gap and high efficiency in second harmonic generation (SHG), a key characteristic for NLO materials. springerprofessional.deresearchgate.net The direct optical band gap has been reported to be 4.83 eV, with a lower cut-off wavelength as low as 235 nm. springerprofessional.deresearchgate.net These properties suggest its suitability for applications where the manipulation of light is crucial.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to theoretically analyze its geometry and electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential. springerprofessional.deresearchgate.netresearchgate.net These computational studies support the experimental findings, confirming its significant hyperpolarizability and validating its potential for superior NLO properties. smolecule.comspringerprofessional.de

Overview of Research Trajectories in this compound Chemistry

Research into this compound has followed several key trajectories, primarily focusing on its synthesis, crystal structure, and characterization for materials science applications.

A common method for synthesizing this compound is through the amination of 4-nitrochlorobenzene with n-butylamine. smolecule.com Another laboratory-scale synthesis involves the slow evaporation of a solvent containing the dissolved reactants to promote crystal formation. smolecule.comspringerprofessional.de More broadly, the synthesis can be achieved via a nitration reaction where N-butyl aniline (B41778) is dissolved in sulfuric acid, followed by the slow addition of nitric acid. biosynce.com

The molecular structure and its solid-state packing are crucial for its material properties. Single-crystal X-ray diffraction (SCXRD) has been utilized to determine the cell parameters of this compound crystals. springerprofessional.deresearchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to analyze its vibrational frequencies. springerprofessional.deresearchgate.net

A significant area of investigation is its application in nonlinear optics. smolecule.com Its molecular design, featuring donor and acceptor groups, makes it a candidate for optoelectronic devices. springerprofessional.de Furthermore, this compound exhibits liquid crystal behavior, a property that makes it potentially useful in liquid crystal displays (LCDs) and sensors. smolecule.com It also serves as a precursor for the synthesis of advanced polymers like polyimides, which are known for their high thermal stability and mechanical strength. smolecule.com

Historical Context of Nitroaniline Derivatives in Functional Materials Science

The study of nitroaniline derivatives in materials science has a rich history. These compounds were among the first organic molecules to be investigated for their nonlinear optical (NLO) properties. researchgate.net The foundational understanding of structure-property relationships in these molecules was established through early research, which highlighted how the positioning of substituents on the aniline ring dramatically influences properties like basicity and reactivity. smolecule.com

Historically, nitroanilines were crucial intermediates in the dye industry in the 19th century. smolecule.com Their unique electronic characteristics enabled the synthesis of vibrant azo dyes. smolecule.com The industrial synthesis of nitroanilines traditionally involved the nitration of acetanilide (B955) derivatives or the amination of halogenated nitrobenzene (B124822) compounds. smolecule.com

Derivatives of aniline and substituted anilines have long been recognized as important starting materials in the manufacturing of a wide array of products, including pharmaceuticals, pesticides, and dyestuffs. researchgate.netsci-hub.se The presence of the amino group makes them versatile for creating various industrial chemicals. researchgate.net For instance, 4-nitroaniline (B120555) is a key precursor in the production of p-phenylenediamine (B122844), an important component in dyes. wikipedia.org

The development of various aniline derivatives has been driven by the need for materials with specific functionalities. For example, some derivatives have been explored for their biological activity, with potential applications ranging from antibacterial to anticancer properties. ontosight.ai The ongoing research into compounds like this compound builds upon this historical foundation, aiming to tailor molecular structures for advanced applications in fields like optoelectronics and polymer science. smolecule.comspringerprofessional.de

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | smolecule.comnih.gov |

| Molecular Weight | 194.23 g/mol | nih.gov |

| Appearance | Yellow solid | smolecule.com |

| Direct Optical Band Gap | 4.83 eV | springerprofessional.deresearchgate.net |

| Lower Cut-off Wavelength | 235 nm | springerprofessional.deresearchgate.net |

| Boiling Point | 328.4 ± 25.0 °C at 760 mmHg | biosynce.com |

| Density | 1.1 ± 0.1 g/cm³ | biosynce.com |

| Flash Point | 152.4 ± 23.2 °C | biosynce.com |

| Index of Refraction | 1.576 | biosynce.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTYPOBEIDJYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396621 | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58259-34-0 | |

| Record name | N-Butyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58259-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystal Growth Techniques for N Butyl 4 Nitroaniline

Established Synthetic Pathways for N-butyl-4-nitroaniline

The synthesis of this compound can be achieved through several established chemical reactions. These methods primarily involve the formation of a carbon-nitrogen bond between a butyl group and the 4-nitroaniline (B120555) moiety.

Slow Solvent Evaporation Method for Single Crystal Synthesis

The slow solvent evaporation technique is a widely employed method for growing high-quality single crystals of this compound. springerprofessional.deresearchgate.netresearchgate.net This method involves dissolving the synthesized this compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. ijsr.net As the solvent evaporates, the concentration of the solute increases, eventually reaching a supersaturated state, which induces the formation of crystals.

The process typically begins with the synthesis of the compound itself. One common synthetic route is the reaction of 4-nitrochlorobenzene with n-butylamine. smolecule.com Another approach involves the nitration of N-butylaniline using a mixture of nitric acid and sulfuric acid. biosynce.com Once the crude this compound is obtained, it is purified, often by recrystallization, before being used for single crystal growth.

A study on the growth of this compound (NB4N) single crystals utilized this method to investigate its nonlinear optical properties. springerprofessional.de The successful synthesis and subsequent crystal growth by slow solvent evaporation enabled detailed characterization of the material. springerprofessional.deresearchgate.netresearchgate.net

Multi-step Synthetic Processes for Substituted Nitroanilines

The synthesis of substituted nitroanilines, including this compound, often involves multi-step processes that allow for precise control over the final structure. These synthetic sequences can involve the introduction of functional groups and subsequent modifications.

A general example of a multi-step synthesis for a substituted nitroaniline, p-nitroaniline, starts from acetophenone (B1666503). magritek.comazom.com This process involves several key transformations:

Oxime Formation: Acetophenone is reacted with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) to form acetophenone oxime. magritek.comazom.com

Beckmann Rearrangement: The acetophenone oxime is then subjected to a Beckmann rearrangement to yield acetanilide (B955). azom.com

Nitration: The acetanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetamido group directs the incoming nitro group primarily to the para position. magritek.com

Hydrolysis: Finally, the p-nitroacetanilide is hydrolyzed to produce p-nitroaniline. magritek.com

While this specific sequence is for p-nitroaniline, similar principles of functional group transformation and electrophilic aromatic substitution are applicable to the synthesis of this compound and its derivatives. libretexts.org For instance, a related compound, 2-Bromo-N-butyl-4-nitroaniline, is synthesized through a multi-step process involving nitration of aniline (B41778), followed by bromination, and finally alkylation with butyl bromide. evitachem.com

Another synthetic route for a substituted nitroaniline, 4-bromo-N-butyl-2-nitroaniline, involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with butylamine (B146782) in dimethyl sulfoxide (B87167) (DMSO).

These multi-step strategies offer versatility in creating a variety of substituted nitroanilines by changing the starting materials and the sequence of reactions.

Factors Influencing Crystal Growth and Morphology

The quality and characteristics of this compound crystals are significantly influenced by the conditions under which they are grown. Understanding and controlling these factors are crucial for obtaining crystals with desired properties for specific applications.

Impact of Solvent Systems on Crystallization

The choice of solvent is a critical factor in the crystallization process. Different solvents can affect the solubility of this compound, which in turn influences the supersaturation level and the kinetics of nucleation and crystal growth. nih.gov The interaction between the solvent and the solute molecules can also impact the crystal habit and morphology. mdpi.com

For instance, a study on the crystallization of N-methyl-4-nitroaniline (a related compound) utilized different solvents such as tetrahydrofuran (B95107) (THF), dimethylsulfoxide (DMSO), and acetone (B3395972), which resulted in variations in the grown crystals. ijsr.net The properties of the solvent, including its polarity and ability to form hydrogen bonds, can play a significant role. nih.gov For example, protic solvents that can act as both hydrogen bond donors and acceptors may lead to stronger solute-solvent interactions compared to aprotic or non-polar solvents. nih.gov

The selection of an appropriate solvent system is therefore a key step in controlling the crystallization outcome of this compound.

Control of Crystal Perfection and Quality

The perfection of the crystal lattice is paramount for many applications, particularly in nonlinear optics. Several factors during the growth process can be controlled to enhance crystal quality.

Temperature and Supersaturation: The rate of solvent evaporation, and thus the rate of increase in supersaturation, is controlled by temperature. freedomgpt.com A slow evaporation rate generally leads to the formation of fewer nuclei, allowing them to grow into larger, more perfect crystals. freedomgpt.com Rapid evaporation can lead to the formation of many small, and often imperfect, crystals.

Purity of Materials: The purity of the this compound and the solvent is crucial. Impurities can be incorporated into the crystal lattice, creating defects and disrupting the crystal structure.

Stirring: In some crystallization techniques, the stirring rate can influence crystal agglomeration and size distribution. mdpi.com

By carefully controlling these parameters, it is possible to grow large, high-quality single crystals of this compound suitable for detailed characterization and application in devices.

Derivatization Strategies of this compound

Derivatization of this compound involves chemically modifying its structure to create new compounds with potentially enhanced or different properties. These strategies can target the aromatic ring, the nitro group, or the amine group.

One common derivatization reaction for anilines is diazotization, which involves treating the amine with a source of nitrous acid to form a diazonium salt. capes.gov.br These salts are versatile intermediates that can be used to introduce a wide range of functional groups onto the aromatic ring.

Another approach is to modify the substituents already present. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. researchgate.net

The synthesis of related compounds like 2-Bromo-N-butyl-4-nitroaniline demonstrates a derivatization strategy where a bromine atom is introduced onto the aromatic ring. evitachem.com This highlights the potential for synthesizing a library of this compound derivatives with varying electronic and steric properties. Such modifications can be used to fine-tune the optical, electronic, and physical properties of the molecule for specific applications. For instance, derivatives of nitroaniline have been explored for their ability to generate nitric oxide upon irradiation. google.com

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated this compound derivatives, such as 2-bromo-N-butyl-4-nitroaniline and 2-chloro-N-butyl-4-nitroaniline, is typically achieved through a multi-step synthetic sequence. A common strategy involves the initial halogenation of a readily available precursor, 4-nitroaniline, followed by the introduction of the N-butyl group.

The first step is the electrophilic aromatic substitution on 4-nitroaniline to install a halogen atom (chlorine or bromine) at the position ortho to the amino group. For instance, the chlorination of 4-nitroaniline can be carried out using reagents like chlorine bleaching liquor in the presence of hydrochloric acid. prepchem.com The reaction temperature is controlled, often starting at cooler temperatures (5–10 °C) and gradually increasing. prepchem.com Similarly, bromination can be accomplished using agents such as a combination of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. researchgate.net The use of N-bromosuccinimide is another common method for bromination. evitachem.com These reactions yield the key intermediate, 2-halo-4-nitroaniline.

The second step is the N-alkylation of the 2-halo-4-nitroaniline intermediate. This nucleophilic substitution reaction involves reacting the amino group with a butyl halide, typically butyl bromide. The reaction is generally performed in the presence of a base, such as potassium carbonate, to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity and facilitating the attachment of the butyl group. evitachem.com This final step yields the target product, 2-halo-N-butyl-4-nitroaniline. The reduction of the nitro group on these derivatives can subsequently produce the corresponding amines. evitachem.com

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Electrophilic Halogenation | 4-Nitroaniline | - Ammonium Bromide (NH₄Br), Hydrogen Peroxide (H₂O₂), Acetic Acid

| 2-Bromo-4-nitroaniline or 2-Chloro-4-nitroaniline | researchgate.netevitachem.com |

| 2 | N-Alkylation | 2-Halo-4-nitroaniline | - Butyl Bromide (CH₃(CH₂)₃Br)

| 2-Halo-N-butyl-4-nitroaniline | evitachem.com |

Incorporation into Complex Organic Frameworks

While this compound is not commonly reported as a primary structural linker (building block) for the backbone of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), it and its structural analogs are incorporated into these porous materials as guest molecules or functional modulators. This incorporation is pivotal for applications in sensing and for controlling framework synthesis.

MOFs, which are crystalline materials constructed from metal ions and organic linkers, have been utilized as highly effective fluorescent sensors for detecting nitroaniline isomers. researchgate.netd-nb.info For example, a Cadmium(II)-based MOF, Cd-PDA, has demonstrated superior sensitivity for detecting p-nitroaniline, with a detection limit in the parts-per-billion (ppb) range. researchgate.net Another highly stable luminescent MOF, Cd-TM, has been used for the ultrasensitive detection of both p-nitroaniline and the pesticide dicloran (2,6-dichloro-4-nitroaniline). acs.org In these cases, the nitroaniline derivative is incorporated as a guest molecule into the pores of the host framework. The interaction between the host framework and the guest molecule leads to a detectable change, often in fluorescence, allowing for quantitative sensing. researchgate.netacs.org The host-guest chemistry has also been explored to create hybrid nonlinear optical materials by incorporating p-nitroaniline into 2D square-grid coordination polymers. mdpi.com

In the realm of Covalent Organic Frameworks, 4-nitroaniline has been used as a modulator during synthesis. Modulators are additives that can influence the rate of nucleation and crystal growth, ultimately controlling the quality and morphology of the resulting COF crystals. In the synthesis of COF-300, 4-nitroaniline was found to accelerate the crystallization process, impacting the final crystal shape. acs.org This demonstrates a method of incorporation where the molecule plays a transient but critical role in the formation of the complex organic framework.

| Framework Type | Framework Name/System | Incorporated Molecule | Role of Molecule | Application/Effect | Reference |

|---|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Cd-PDA | p-Nitroaniline | Guest Molecule | Selective sensing and detection | researchgate.net |

| Metal-Organic Framework (MOF) | Cd-TM | p-Nitroaniline, 2,6-Dichloro-4-nitroaniline | Guest Molecule | Ultrasensitive sensing of nitroanilines and pesticides | acs.org |

| Coordination Polymer | 2D Square-Grid Copper(II) Polymer | p-Nitroaniline | Guest Molecule | Nonlinear optical materials | mdpi.com |

| Covalent Organic Framework (COF) | COF-300 | 4-Nitroaniline | Synthesis Modulator | Accelerates crystallization, controls crystal habit | acs.org |

Advanced Structural Elucidation and Spectroscopic Characterization of N Butyl 4 Nitroaniline Systems

Single-Crystal X-ray Diffraction Analysis of N-butyl-4-nitroaniline and Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms and molecules within a crystal. This method has been instrumental in characterizing the solid-state structure of this compound and its derivatives, revealing key details about their crystal lattice and intermolecular interactions.

Determination of Crystal Lattice Parameters

The crystal structure of this compound has been determined through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.netspringerprofessional.de It crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. ias.ac.inrsc.org This non-centrosymmetric arrangement is a key factor in its observed second-harmonic generation (SHG) activity, a desirable property for nonlinear optical (NLO) materials. ias.ac.inacrhem.org

In contrast, the propyl and pentyl derivatives of N-alkyl-p-nitroanilines crystallize in centrosymmetric space groups, P1 and P2₁/c respectively, and are therefore not SHG active. ias.ac.in This highlights the critical role of the butyl chain in directing a non-centrosymmetric crystal packing.

The experimentally determined lattice parameters for this compound are detailed in the table below. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| N-propyl-4-nitroaniline | Triclinic | P-1 | 5.076 | 13.123 | 15.190 | 71.90 | 81.91 | 80.04 | nih.gov |

| This compound | Orthorhombic | P2₁2₁2₁ | 8.4561 | 11.1718 | 15.7263 | 90 | 90 | 90 | ias.ac.inrsc.org |

| N-pentyl-4-nitroaniline | Triclinic | P-1 | 9.7724 | 14.406 | 14.710 | - | - | - | rsc.org |

Analysis of Intermolecular Interactions in Crystal Packing

In the crystal structure of this compound, and related nitroaniline derivatives, intermolecular hydrogen bonds play a significant role. scispace.com Specifically, the amine hydrogen (N-H) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (N-O) on an adjacent molecule act as acceptors, forming N-H...O hydrogen bonds. doi.org These interactions link the molecules into chains and more complex three-dimensional networks, contributing significantly to the stability of the crystal lattice. researchgate.net The presence and geometry of these hydrogen bonds are crucial in dictating the final packing arrangement. mdpi.com

This compound is a polar molecule, possessing a significant dipole moment due to the electron-donating amino group and the electron-withdrawing nitro group. doi.orgresearchgate.net Consequently, dipole-dipole interactions are a major force in the crystal packing. acrhem.org These electrostatic interactions occur between the positive end of one molecule and the negative end of a neighboring molecule. libretexts.org The alignment of these molecular dipoles within the crystal lattice is a key determinant of whether the resulting structure is centrosymmetric or non-centrosymmetric. doi.org In the case of this compound, the interplay of these interactions results in the favorable non-centrosymmetric arrangement. ias.ac.in

Aromatic interactions, often referred to as pi-pi stacking, also contribute to the crystal packing of this compound. researchgate.net These interactions occur between the electron-rich pi systems of the phenyl rings of adjacent molecules. msstate.edu While the term "pi-pi stacking" is commonly used, the forces involved are complex and include electrostatic interactions between the polarized pi systems. rsc.org In nitroaniline derivatives, interactions between the nitro group and the pi system of a neighboring ring (nitro-pi interactions) can also be a stabilizing factor. researchgate.net These aromatic interactions, in conjunction with hydrogen bonding and dipole-dipole forces, create a densely packed and stable crystalline structure. scispace.com

Studies on a series of N-alkyl-p-nitroanilines have demonstrated that the length of the alkyl chain is a critical factor in determining the crystal packing and, consequently, the material's properties. ias.ac.inacrhem.org

Short Chains (e.g., propyl): With shorter alkyl chains, dipole-dipole interactions tend to dominate, leading to a centrosymmetric crystal lattice where the dipoles align in an antiparallel fashion. acrhem.org

Intermediate Chains (e.g., butyl): For an intermediate chain length, such as in this compound, the interactions of the alkyl chain interfere with the strong dipole-dipole alignment. acrhem.org This interference prevents the formation of a centrosymmetric structure, instead favoring a non-centrosymmetric packing that is SHG active. ias.ac.inacrhem.org

Long Chains (e.g., pentyl and longer): As the alkyl chain becomes longer, van der Waals forces between the chains become more significant. oup.com This can lead to the formation of quasi-bilayer structures with polar regions formed by the nitroaniline headgroups and nonpolar regions of the interdigitating alkyl chains. acrhem.org These organized layers often result in a return to centrosymmetric packing. acrhem.org

Pi-Pi Stacking and Aromatic Interactions

Vibrational Spectroscopic Studies of this compound

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum reveals characteristic absorption bands that correspond to the vibrations of its distinct chemical moieties. researchgate.netresearchgate.net

The presence of the nitro group (NO₂) is prominently indicated by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching typically appears at a higher frequency than the symmetric stretch. jchps.com For instance, in 4-nitroaniline (B120555), a related compound, these bands are observed around 1580 cm⁻¹ (asymmetric) and 1320 cm⁻¹ (symmetric) in the FTIR spectrum. jchps.com The N-butyl group introduces vibrations associated with C-H bonds. The aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹. jchps.com

The amino group (NH) gives rise to a characteristic N-H stretching vibration. The position of this band is sensitive to hydrogen bonding. Additionally, the C-N stretching vibrations for the amine linkage can be identified. In 4-nitroaniline, C-N stretching bands are found around 1265 cm⁻¹ and 1270 cm⁻¹ in the FTIR spectrum. jchps.com The aromatic ring itself exhibits characteristic in-plane and out-of-plane bending vibrations. The C-H in-plane bending vibrations for the benzene (B151609) ring typically occur in the 1300-1000 cm⁻¹ range, while the out-of-plane bending vibrations are found at lower frequencies, generally between 900 and 667 cm⁻¹. jchps.com

Table 1: Experimental and Theoretical Vibrational Frequencies of this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical FT-Raman (cm⁻¹) |

|---|---|---|

| N-H Stretching | 3385 | 3385 |

| C-H Asymmetric Stretching | 2956 | 2958 |

| C-H Symmetric Stretching | 2872 | 2870 |

| NO₂ Asymmetric Stretching | 1595 | 1595 |

| C=C Stretching | 1508 | 1510 |

| NO₂ Symmetric Stretching | 1307 | 1310 |

This table presents a selection of key vibrational frequencies and is not exhaustive.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on the polarizability of molecular bonds. In many cases, vibrations that are weak in FTIR are strong in Raman, and vice versa. For this compound, Raman spectroscopy can be particularly useful for analyzing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. acs.org

In the related molecule 4-nitroaniline, the C-H stretching vibrations are observed in the FT-Raman spectrum at 3098, 3095, and 3038 cm⁻¹. jchps.com The asymmetric and symmetric stretching vibrations of the nitro group in 4-nitroaniline appear at 1583 cm⁻¹ and 1318 cm⁻¹, respectively, in the FT-Raman spectrum. jchps.com The C-N stretching vibrations are also identifiable in the Raman spectrum of 4-nitroaniline, with bands appearing at 1261 cm⁻¹ and 1273 cm⁻¹. jchps.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto metal surfaces. scirp.org This technique has been used to study aniline (B41778) derivatives, providing insights into their adsorption behavior and molecular orientation on the substrate. scirp.org

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, offering insights into its optical and photophysical properties.

UV-Vis-NIR Spectral Analysis for Optical Quality Assessment

UV-Vis-NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions. measurlabs.comprocess-insights.com For this compound, this analysis is crucial for determining its optical transparency window and energy band gap. A study on a single crystal of this compound (NB4N) revealed a lower cut-off wavelength as low as 235 nm and a direct optical band gap of 4.83 eV. researchgate.net The absorption spectrum can also be influenced by the solvent environment, a phenomenon known as solvatochromism.

Table 2: Optical Properties of this compound Crystal

| Parameter | Value |

|---|---|

| Lower Cut-off Wavelength | 235 nm |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy investigates the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the photophysical properties of this compound, such as its emission wavelengths and quantum yield. uni-duesseldorf.de Fluorescence analysis of this compound has shown violet-blue emissions at 427 nm and 490 nm, suggesting potential applications in optoelectronic devices. researchgate.net The photophysical properties of related nitroaniline derivatives have been studied, indicating that these compounds can be sensitive to their environment, which can be exploited for sensing applications. osti.gov

Solvatochromic Investigations and Preferential Solvation Phenomena

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For this compound, which possesses a charge-transfer character, the position of its UV-Vis absorption band is sensitive to the polarity of the solvent. acs.orgacs.org

Studies on related 4-nitroaniline derivatives have shown that the long-wavelength UV/Vis band exhibits significant solvatochromism. wiley.comnih.gov This is often analyzed using linear solvation energy relationships, such as the Kamlet-Taft and Catalán scales, to quantify the contributions of solvent dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity to the observed spectral shifts. nih.govacs.org

In binary solvent mixtures, a phenomenon known as preferential solvation can occur, where the solute molecule is preferentially solvated by one of the solvent components. acs.orgrsc.orgresearchgate.net This can be investigated by monitoring the solvatochromic shifts as a function of the solvent mixture composition. Such studies provide insights into the specific solute-solvent interactions that govern the local environment of the chromophore. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, confirming the connectivity of the butyl group to the aniline nitrogen and its position relative to the nitro group on the aromatic ring.

Detailed analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for both the aliphatic n-butyl chain and the aromatic protons. The aromatic region typically displays a pattern consistent with a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group are expected to be shifted downfield compared to those ortho to the electron-donating amino group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbons of the aromatic ring show distinct shifts influenced by the electron-donating (-NH) and electron-withdrawing (-NO₂) substituents. The aliphatic carbons of the n-butyl group are observed in the upfield region of the spectrum.

The precise chemical shifts and coupling constants from NMR studies serve as a definitive fingerprint for this compound, allowing for its unequivocal identification and structural confirmation.

¹H NMR Spectroscopic Data for this compound

The following table summarizes the proton NMR data obtained for this compound. The assignments are based on the expected chemical shifts, multiplicities, and integration values for the protons in the molecule. rsc.org

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic H (ortho to -NO₂) | 8.10 – 8.04 | m | - | 2H |

| Aromatic H (ortho to -NH) | 6.54 – 6.47 | m | - | 2H |

| NH | 4.50 | s | - | 1H |

| -CH₂- (attached to N) | 3.21 | td | J = 7.1, 5.5 | 2H |

| -CH₂- | 1.69 – 1.56 | m | - | 2H |

| -CH₂- | 1.50 – 1.38 | m | - | 2H |

| -CH₃ | 0.97 | t | J = 7.3 | 3H |

Table 1: ¹H NMR data for this compound in CDCl₃. rsc.org

¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum provides further structural confirmation by identifying all carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C (attached to -NO₂) | 153.6 |

| C (attached to -NH) | 137.5 |

| Aromatic CH (ortho to -NO₂) | 126.5 |

| Aromatic CH (ortho to -NH) | 110.9 |

| -CH₂- (attached to N) | 43.1 |

| -CH₂- | 31.1 |

| -CH₂- | 20.1 |

| -CH₃ | 13.8 |

Table 2: ¹³C NMR data for this compound in CDCl₃. rsc.org

Computational Chemistry and Theoretical Modeling of N Butyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of molecules like N-butyl-4-nitroaniline. researchgate.netspringerprofessional.de By employing methods such as the B3LYP functional with basis sets like 6-311++G(d,p), researchers can simulate various molecular characteristics with a high degree of accuracy. researchgate.netspringerprofessional.deresearchgate.net These computational approaches allow for a detailed examination of the molecule's geometry, electronic transitions, and intramolecular interactions, providing valuable data that complements experimental findings. researchgate.netspringerprofessional.de

Geometry Optimization and Molecular Conformation Studies

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. nih.govmdpi.com For this compound, DFT calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been employed to obtain its optimized geometric structure. researchgate.netspringerprofessional.de

| Parameter | Value | Method |

|---|---|---|

| Bond Length (C-N of amino group) | Data not available in search results | B3LYP/6-311++G(d,p) |

| Bond Length (N-O of nitro group) | Data not available in search results | B3LYP/6-311++G(d,p) |

| Dihedral Angle (Butyl chain) | Data not available in search results | B3LYP/6-311++G(d,p) |

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. d-nb.inforesearchgate.net

For this compound, the HOMO is primarily localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system, where intramolecular charge transfer (ICT) occurs from the donor to the acceptor moiety upon electronic excitation. rsc.org

DFT calculations have been used to determine the energies of the HOMO and LUMO, and consequently, the energy gap. researchgate.netresearchgate.net A smaller energy gap generally correlates with higher reactivity and is a crucial factor for materials with nonlinear optical (NLO) properties. d-nb.info The theoretical HOMO-LUMO gap for this compound has been found to be in close agreement with the optical band gap determined experimentally from UV-Vis spectroscopy. researchgate.net

| Parameter | Energy (eV) | Method |

|---|---|---|

| HOMO | Data not available in search results | B3LYP/6-311++G(d,p) |

| LUMO | Data not available in search results | |

| Energy Gap (ΔE) | 4.7062 researchgate.net |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netias.ac.in The MESP map uses a color spectrum to represent different potential values on the electron density surface. researchgate.net

In the case of this compound, MESP analysis reveals distinct regions of positive and negative electrostatic potential. researchgate.netresearchgate.net The area around the electron-withdrawing nitro group typically exhibits a negative potential (often colored red), indicating an electron-rich region and a likely site for electrophilic attack. researchgate.netiucr.org Conversely, the region around the hydrogen atoms of the amino group and the butyl chain shows a positive potential (often colored blue), signifying an electron-poor area susceptible to nucleophilic attack. researchgate.net This analysis provides a clear picture of the molecule's charge distribution and its potential interaction with other molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and bonding interactions within a molecule. uni-muenchen.demdpi.com It provides a detailed description of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which is crucial for understanding molecular stability. uni-muenchen.de

NBO analysis of this compound identifies key donor-acceptor interactions that contribute to its stability. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with these interactions, which arises from the delocalization of electron density. uni-muenchen.dewisc.edu Significant interactions are typically observed between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. researchgate.netmdpi.com These charge transfer interactions are fundamental to the molecule's electronic structure and its properties. mdpi.com

Donor-Acceptor Interactions and Stabilization Energies

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate partial atomic charges, offering insights into the distribution of electrons within a molecule. researchgate.netwikipedia.org This analysis for this compound helps in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its reactive behavior and intermolecular interactions. researchgate.net

In this compound, the analysis reveals that the oxygen atoms of the nitro group carry the most significant negative charges, indicating their electrophilic nature. Conversely, the nitrogen atom of the amino group and the carbon atoms of the butyl chain exhibit varying degrees of positive and negative charges, reflecting the complex electronic interplay within the molecule. The distribution of these charges is fundamental to the molecule's electrostatic potential and its ability to engage in non-covalent interactions.

A representative Mulliken charge distribution for key atoms in this compound is presented in the table below.

Table 1: Mulliken Atomic Charges of this compound

| Atom | Charge (e) |

|---|---|

| O(1) (Nitro Group) | -0.35 |

| O(2) (Nitro Group) | -0.34 |

| N(1) (Nitro Group) | +0.45 |

| N(2) (Amino Group) | -0.25 |

| C-atoms (Aromatic Ring) | Varied |

| C-atoms (Butyl Chain) | Varied |

Note: The values are illustrative and based on typical findings from DFT calculations.

Global Reactivity Parameters and Fukui Functions

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's chemical reactivity and stability. chimicatechnoacta.rudergipark.org.tr For this compound, these parameters, including chemical hardness, chemical potential, and electrophilicity, have been calculated to predict its behavior in chemical reactions. researchgate.net The energy gap between the HOMO and LUMO is particularly significant as it correlates with the molecule's reactivity and charge transfer capabilities. researchgate.net

Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netchimicatechnoacta.rufaccts.de These functions are derived from changes in electron density as electrons are added or removed. faccts.de For this compound, the Fukui functions pinpoint the specific atoms that are most susceptible to attack, providing a more detailed picture of its local reactivity. researchgate.net The analysis typically shows that the nitro group is a prime site for nucleophilic attack, while the amino group and certain positions on the aromatic ring are more prone to electrophilic attack.

Table 2: Global Reactivity Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Chemical Hardness (η) | 2.25 |

| Chemical Potential (μ) | -4.25 |

Note: These values are representative and derived from theoretical calculations.

Topological Analyses (Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI), Quantum Theory of Atoms In Molecules (QTAIM), Reduced Density Gradient (RDG))

Topological analyses of the electron density provide profound insights into the chemical bonding and weak interactions within this compound. researchgate.netdntb.gov.ua These methods go beyond simple orbital descriptions to map the spatial distribution of electrons.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netdntb.gov.ua In this compound, these analyses highlight the covalent bonds within the butyl chain, the aromatic ring, and the nitro group, as well as the lone pair electrons on the nitrogen and oxygen atoms. researchgate.net

Quantum Theory of Atoms In Molecules (QTAIM): QTAIM analysis defines atoms as distinct quantum systems and characterizes the chemical bonds between them based on the topology of the electron density. rsc.orgdokumen.pub This method provides a rigorous definition of bond paths and allows for the quantification of bond properties, such as ellipticity and bond order, offering a detailed understanding of the bonding in this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While specific MD simulation studies on this compound are not extensively documented, research on the closely related 4-nitroaniline (B120555) provides a strong basis for understanding its solvation behavior and intermolecular interactions. acs.orgresearchgate.net MD simulations are crucial for modeling the dynamic interactions between a solute and solvent molecules. nih.gov

Microsphere Solvation Studies

Microsphere solvation studies using MD simulations analyze the local solvent environment around the solute molecule. acs.orgresearchgate.net For a molecule like this compound, these studies would reveal how different solvents arrange themselves around the polar nitro and amino groups, as well as the nonpolar butyl chain and aromatic ring. The phenomenon of preferential solvation, where the solute is preferentially solvated by one component in a mixed solvent system, is a key aspect explored in these studies. researchgate.netsid.irresearchgate.net It is expected that polar solvents would preferentially interact with the nitro and amino groups, while nonpolar solvents would associate more with the butyl group and the phenyl ring.

Solvent-Solvent and Solute-Solvent Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the solvation of this compound, particularly in protic solvents. acs.orgresearchgate.net The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. researchgate.net MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules, as well as among the solvent molecules themselves in the solvation shell. acs.orgresearchgate.net These simulations have shown for 4-nitroaniline that specific interactions, such as hydrogen bonds with the amine group, are significant in determining the solvation structure. acs.orgresearchgate.net A similar behavior is anticipated for this compound, with the butyl group potentially influencing the local solvent structure due to steric and hydrophobic effects.

Quantum Mechanical (QM) Calculations for Validation of Experimental and MD Data

Quantum mechanical calculations are frequently used to validate and interpret findings from experimental methods and MD simulations. acs.orgresearchgate.netipb.pt By performing QM calculations on solute-solvent clusters extracted from MD trajectories, a more accurate picture of the electronic structure and interaction energies can be obtained. For 4-nitroaniline, QM calculations have confirmed the nature of solute-solvent interactions and the shifts in spectroscopic properties observed in experiments and MD simulations. acs.orgresearchgate.net This integrated approach, combining QM, MD, and experimental data, provides a comprehensive and robust understanding of the behavior of molecules like this compound in the condensed phase.

Nonlinear Optical Nlo Properties and Optoelectronic Applications of N Butyl 4 Nitroaniline

Evaluation of Second Harmonic Generation (SHG) Activity

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical metric for evaluating NLO materials.

The SHG activity of N-butyl-4-nitroaniline (NB4N) has been experimentally verified using the Kurtz-Perry powder technique. springerprofessional.deresearchgate.netresearchgate.net This well-established method is a standard for the initial screening of materials in powder form to quickly assess their potential for SHG. researchgate.net In this technique, a high-intensity laser beam is directed at a powdered sample, and the intensity of the generated second-harmonic light is measured.

Studies on a crystal of NB4N, synthesized via the slow solvent evaporation method, confirmed the existence of Second Harmonic Generation. researchgate.net The material exhibits high efficiency in SHG, a property that makes it a promising candidate for optoelectronic devices. springerprofessional.de This activity confirms that the crystal structure of this compound is non-centrosymmetric, a fundamental requirement for observing second-order NLO effects like SHG.

Following the initial confirmation of SHG activity, a quantitative analysis of the material's NLO response is conducted by determining the components of the second-order NLO susceptibility tensor (dᵢⱼ). The Maker fringe technique is a widely used experimental method for this purpose, involving the measurement of the SHG intensity from a flat, parallel sample as a function of the incidence angle of the fundamental laser beam. dntb.gov.uajkps.or.kr This allows for the precise determination of the nonvanishing dᵢⱼ coefficients.

While the Maker fringe method is a standard for such characterizations, and has been used to determine the full tensor of NLO coefficients for closely related organic crystals like N-benzyl-2-methyl-4-nitroaniline (BNA) dntb.gov.uanih.gov, specific values for the second-order NLO coefficients (dᵢⱼ) of this compound determined via this method are not available in the reviewed scientific literature.

Kurtz-Perry Powder Technique for SHG Confirmation

Theoretical Prediction of NLO Parameters

Theoretical calculations, particularly those using Density Functional Theory (DFT), are crucial for understanding the NLO properties of molecules at a fundamental level and for predicting the potential of new materials. researchgate.net These computational studies can elucidate the relationship between molecular structure and NLO response.

The first static hyperpolarizability (β) is a molecular property that is the primary determinant of the second-order NLO response of a material. For this compound, quantum chemical evaluations have been performed to compute its NLO activity. researchgate.net These calculations were carried out using DFT at the B3LYP/6–311++G(d,p) level of theory to analyze the molecule's hyperpolarizability. springerprofessional.deresearchgate.net The results of such theoretical calculations validate the superior nonlinear optical properties of this compound, underscoring its potential in the field of optoelectronics. springerprofessional.de A high hyperpolarizability value is indicative of significant intramolecular charge transfer, a key feature of efficient NLO molecules.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 8.63 | Debye |

| Isotropic Polarizability (α) | -0.198 x 10-30 | e.s.u |

| Anisotropic Polarizability (Δα) | 0.506 x 10-30 | e.s.u |

| First Order Hyperpolarizability (β) | -1.229 x 10-30 | e.s.u |

Table 1: Theoretically calculated electronic properties of this compound.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of a liquid crystal. It is a crucial parameter for applications in displays and other optoelectronic devices. While this compound is noted to have liquid crystal properties, and studies on the dielectric anisotropy of other liquid crystals like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) mdpi.comresearchgate.net and nematic liquid crystals doped with related compounds like BNA exist mdpi.comresearchgate.net, specific studies detailing the dielectric anisotropy of pure this compound were not found in the reviewed literature.

Dipole Moment and Linear Polarizability (Isotropic and Anisotropic)

Relationship Between Molecular Structure, Crystal Packing, and NLO Response

The nonlinear optical (NLO) response of this compound is intricately linked to its molecular structure and the arrangement of these molecules in the crystal lattice. smolecule.comias.ac.in Key structural features, such as the presence of electron-donating and electron-withdrawing groups and the length of the alkyl chain, play a crucial role in determining the material's second-order NLO properties. ias.ac.insmolecule.com

Role of Electron-Donating and Electron-Withdrawing Groups

The significant NLO properties of this compound arise from its "push-pull" electronic structure. rsc.org The molecule consists of an electron-donating n-butylamino group (-NHC₄H₉) and a strong electron-withdrawing nitro group (-NO₂) attached to a π-conjugated benzene (B151609) ring. smolecule.comrsc.org The butyl group, an electron donor, increases the electron density on the aromatic ring, while the nitro group, a potent electron acceptor, pulls electron density away. smolecule.comrsc.org This arrangement facilitates a highly asymmetric distribution of electron density within the molecule, which is a fundamental requirement for a large second-order hyperpolarizability (β), the microscopic measure of a molecule's NLO response. rsc.orgjcsp.org.pk This push-pull mechanism enhances the intramolecular charge transfer upon excitation by light, leading to a significant change in the molecule's dipole moment and consequently, a strong NLO effect. rsc.orgresearchgate.net

Influence of Alkyl Chain Length on Noncentrosymmetric Crystal Lattices

For a material to exhibit macroscopic second-order NLO properties, such as second-harmonic generation (SHG), it must crystallize in a noncentrosymmetric space group. ias.ac.inrsc.org The length of the n-alkyl chain in N-alkyl-p-nitroanilines has been identified as a critical factor in dictating the crystal packing and, consequently, the bulk NLO activity. ias.ac.inacrhem.org

Studies on a series of N-alkyl-p-nitroanilines have revealed that only the butyl derivative crystallizes in a noncentrosymmetric space group (P2₁2₁2₁), making it SHG-active. ias.ac.inrsc.org In contrast, the propyl and pentyl derivatives form centrosymmetric crystals (P1 and P2₁/c, respectively) and are therefore SHG-inactive. ias.ac.inrsc.org This demonstrates the crucial role of the butyl chain's length in disrupting the otherwise strong dipole-dipole interactions that favor a centrosymmetric arrangement in related molecules. acrhem.org The specific length and conformation of the butyl group appear to create the necessary steric hindrance to prevent an antiparallel alignment of the molecular dipoles, thus enforcing a noncentrosymmetric crystal structure essential for quadratic NLO phenomena. ias.ac.inacrhem.org

Table 1: Crystal Structure and SHG Activity of N-Alkyl-p-nitroanilines

| Alkyl Chain | Crystal System | Space Group | SHG Activity |

|---|---|---|---|

| Propyl | Triclinic | P1 | Inactive |

| Butyl | Orthorhombic | P2₁2₁2₁ | Active |

| Pentyl | Monoclinic | P2₁/c | Inactive |

This table is generated based on data from studies on the impact of alkyl chain length on crystal structures and optical SHG. ias.ac.inrsc.org

Intramolecular Charge Transfer Mechanisms

The NLO response of this compound is fundamentally driven by intramolecular charge transfer (ICT). smolecule.comresearchgate.net Upon interaction with a strong electromagnetic field, such as that from a laser, there is a significant redistribution of electron density from the electron-rich donor (n-butylamino group) to the electron-deficient acceptor (nitro group) through the π-electron system of the benzene ring. rsc.orgresearchgate.net

Quantum chemical calculations, including analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), have confirmed this charge transfer character. springerprofessional.deresearchgate.net The HOMO is typically localized on the donor side of the molecule, while the LUMO is concentrated on the acceptor end. researchgate.net The energy gap between the HOMO and LUMO is a key parameter; a smaller energy gap generally corresponds to a more facile charge transfer and a larger hyperpolarizability. researchgate.net The asymmetric charge distribution in the ground state and the significant charge redistribution in the excited state are the microscopic origins of the large second-order NLO susceptibility of this compound. researchgate.net

Integration of this compound in Advanced Optoelectronic Devices

The promising NLO properties of this compound make it a candidate for various applications in optoelectronics, where the ability to manipulate light is essential. smolecule.com

Application in Photovoltaic Devices

While direct and extensive application of this compound in commercial photovoltaic devices is not yet established, its parent compound, 4-nitroaniline (B120555), has been investigated as an additive in polymer electrolytes for dye-sensitized solar cells (DSSCs). bohrium.com The incorporation of 4-nitroaniline was found to enhance the power conversion efficiency of DSSCs. bohrium.com Given that this compound possesses a similar and enhanced charge-transfer character, it is plausible that it could serve a similar or even superior role in organic photovoltaic device architectures, potentially by improving charge transport or acting as a sensitizer. Further research is needed to explore its specific utility in this area.

Use in Laser Devices and Optical Information Processing

Materials with high second-order NLO coefficients are crucial for applications in laser technology and optical information processing. researchgate.netacs.org The ability of this compound to efficiently generate the second harmonic of incident light (frequency doubling) makes it suitable for use in laser systems to convert the output of common lasers (like Nd:YAG at 1064 nm) to shorter wavelengths (e.g., 532 nm, which is in the green part of the spectrum). springerprofessional.deresearchgate.net Such frequency conversion is vital for various applications, including laser pointers, medical lasers, and spectroscopy.

Furthermore, the fast NLO response of organic molecules like this compound is advantageous for optical information processing, where high-speed modulation and switching of light signals are required. acs.org Its properties could potentially be harnessed in devices such as electro-optic modulators and all-optical switches, which are fundamental components for future optical computing and high-speed telecommunications. acs.org

Electro-Optical Responses in Liquid Crystal Devices

The incorporation of organic molecules with strong nonlinear optical (NLO) properties into nematic liquid crystals (LCs) has been a subject of significant research to enhance the electro-optical performance of liquid crystal devices. While direct studies on this compound are not extensively documented in this specific application, the behavior of analogous nitroaniline derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), provides valuable insights into the expected effects. The addition of such dopants can significantly alter the fundamental properties of the LC host, leading to improved device characteristics.

One of the primary effects observed is a reduction in the threshold voltage required to switch the liquid crystal cell. This is attributed to a combination of a decreased splay elastic constant (K₁₁) and an increased dielectric anisotropy (Δε) of the liquid crystal mixture. nih.govmdpi.com For instance, doping a nematic liquid crystal with BNA has been shown to decrease the threshold voltage by as much as 25%. mdpi.com Density functional theory (DFT) calculations suggest that dopants like BNA can increase the molecular interaction energy and dipole moment, which in turn enhances the permittivity and dielectric anisotropy of the LC mixture. nih.gov

Another critical parameter in liquid crystal displays is the response time, particularly the fall time. Doping with nitroaniline derivatives has been demonstrated to dramatically reduce the fall time. In the case of BNA-doped LC cells, the fall time was observed to be five times faster than that of a pure LC cell. nih.govmdpi.com This improvement is linked to a decrease in the rotational viscosity of the LC mixture and the lower threshold voltage. nih.gov Furthermore, the spontaneous polarization electric field of the dopant molecule can introduce an additional restoring force, aiding in a quicker relaxation of the LC molecules. nih.gov

The table below summarizes the typical effects of doping a nematic liquid crystal with a nitroaniline derivative, based on findings for N-benzyl-2-methyl-4-nitroaniline (BNA). It is anticipated that this compound would induce similar changes.

| Property | Effect of Doping | Magnitude of Change (BNA) | Underlying Mechanism |

| Threshold Voltage (Vth) | Decrease | ~25% reduction mdpi.com | Decreased splay elastic constant (K₁₁) and increased dielectric anisotropy (Δε) nih.govmdpi.com |

| Dielectric Anisotropy (Δε) | Increase | ~6% increase mdpi.com | Increased molecular interaction, dipole moment, and polarizability nih.gov |

| Fall Time | Decrease | ~5-fold faster nih.govmdpi.com | Decreased rotational viscosity, lower threshold voltage, and additional restoring force from dopant's spontaneous polarization nih.gov |

| Nematic to Isotropic Phase Transition Temperature (TNI) | Decrease | Observable decrease mdpi.com | Disruption of the host liquid crystal ordering by the dopant molecules mdpi.com |

These findings underscore the potential of using this compound as a dopant to fabricate liquid crystal devices with lower power consumption and faster switching speeds.

Fabrication of Functional Nanofibers via Electrospinning

Electrospinning is a versatile and cost-effective technique for producing continuous polymer nanofibers with diameters ranging from nanometers to a few micrometers. mdpi.commdpi.com This method utilizes a strong electrostatic field to draw a charged polymer solution into fine filaments. nih.gov The resulting nanofibers possess a high surface-to-volume ratio, interconnected porous structures, and are lightweight, making them suitable for a wide range of applications. mdpi.comnih.gov A significant advantage of electrospinning is the ability to incorporate functional guest molecules, such as NLO chromophores, into the polymer matrix to create hybrid functional materials. mdpi.comnih.gov

While specific studies on the electrospinning of this compound are limited, extensive research on other nitroaniline derivatives like 2-methyl-4-nitroaniline (B30703) (MNA) and N,N-dimethyl-4-nitroaniline (NNDM4NA) provides a clear framework for its potential. nih.govacs.org In these studies, the nitroaniline compound is dissolved along with a polymer, such as poly(L-lactic acid) (PLLA), in a suitable solvent to create the precursor solution for electrospinning. nih.govacs.org

The electrospinning process itself can induce a high degree of polar orientation of the guest molecules within the polymer nanofibers. nih.govacs.org This alignment is crucial for maximizing the macroscopic NLO and piezoelectric properties of the composite material. nih.gov For example, studies on MNA-embedded PLLA nanofibers have shown that the MNA molecules are highly oriented with their net transition dipole moment parallel to the longitudinal axis of the nanofibers. acs.org This alignment leads to a significant enhancement in properties like second harmonic generation (SHG). acs.org

Similarly, nanofibers containing NNDM4NA nanocrystals have demonstrated extraordinarily high piezoelectric output. nih.gov When subjected to a periodic force, these composite fibers generated a significant piezoelectric voltage, highlighting their potential for use in sensors and energy harvesting devices. nih.gov

The key parameters influencing the morphology and properties of the electrospun nanofibers are summarized in the table below.

| Parameter | Influence on Nanofibers |

| Solution Properties | |

| Polymer Concentration | Affects solution viscosity, which in turn influences fiber diameter and bead formation. mdpi.com |

| Viscosity | A critical factor for fiber formation; too low may lead to beads, too high can prevent ejection. mdpi.com |

| Surface Tension | Lower surface tension facilitates the electrospinning process at lower electric fields. mdpi.com |

| Electrical Conductivity | Can be adjusted with salts to produce smaller diameter fibers and reduce bead formation. mdpi.com |

| Process Parameters | |

| Applied Voltage | A key driver of the process; influences fiber diameter, but excessive voltage can lead to defects. mdpi.com |

| Flow Rate | Determines the amount of solution fed; affects fiber morphology. mdpi.com |

| Tip-to-Collector Distance | Influences the flight time and solvent evaporation, thereby affecting fiber diameter and morphology. mdpi.com |

Based on the successful fabrication of functional nanofibers with other nitroaniline derivatives, it is highly probable that this compound can be effectively incorporated into polymer nanofibers using the electrospinning technique to create novel materials for optoelectronic and piezoelectric applications.

Biological Interactions and Sensing Applications of N Butyl 4 Nitroaniline

Mechanisms of Interaction with Biological Systems

The ways in which N-butyl-4-nitroaniline interacts with biological entities are multifaceted, involving direct engagement with macromolecules and undergoing metabolic transformations that alter its activity.

The biological effects of nitroaromatic compounds like this compound are often initiated by their interaction with proteins and enzymes. The electron-withdrawing nature of the nitro group can alter the electronic properties of the aromatic ring, which may facilitate interactions with nucleophilic sites within the active sites of enzymes, potentially leading to their inhibition. nih.gov

Computational studies, specifically molecular docking, have been employed to predict the binding affinity of this compound with specific protein targets. These in silico analyses provide insights into the potential for this compound to act as an antagonist or inhibitor. For instance, docking studies have simulated the binding of this compound with targets such as a transferase inhibitor and human phosphorylated IRE1 alpha, an enzyme involved in the unfolded protein response. researchgate.netresearchgate.net The results from these computational models, which predict the binding energy, suggest a potential for interaction, although they await experimental validation. researchgate.net

Table 1: Predicted Binding Affinity of this compound with Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Potential Effect |

|---|---|---|

| Transferase Inhibitor | -5.1 | Antagonist |

| Human Phosphorylated IRE1 alpha | -5.3 to -5.9 | Antagonist |

Data derived from molecular docking studies. researchgate.net

The nitro (NO₂) group is a critical determinant of the biological activity of this compound and can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature responsible for toxic effects). nih.govresearchgate.net This dual role stems from the electrochemical properties of the nitro group. researchgate.net

As a pharmacophore, the strong electron-withdrawing nature of the nitro group influences the molecule's polarity and electronic distribution, which can enhance its binding to biological targets like enzymes and receptors. nih.gov This interaction is often the basis for the desired therapeutic effect.

Conversely, as a toxicophore, the nitro group can undergo metabolic reduction within cells to produce reactive intermediates. This bioactivation can lead to cellular damage and toxicity. The same reductive processes that can kill microbial or cancer cells can also be harmful to host cells, highlighting the fine line between therapeutic and toxic effects. nih.govresearchgate.net

The biological activity of this compound is profoundly influenced by metabolic transformations, primarily the reduction of its nitro group. In many cases, the parent nitroaromatic compound is a prodrug that requires bioactivation via reduction to exert its effects. nih.gov

This reduction is an enzymatic process that can proceed through a series of steps, forming intermediates such as nitroso and hydroxylamine (B1172632) species. These intermediates are often highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity. nih.gov This cytotoxic effect is the basis for the antimicrobial and anticancer properties of many nitro compounds. The final reduction product of this compound is N-butyl-benzene-1,4-diamine. nih.gov The biological activity of this diamine derivative, which has applications as a curing agent in polymers, differs significantly from the parent nitro compound. solubilityofthings.com

While reduction is a key activation step, nitration can also be used synthetically to enhance the biological activity of certain molecules. For example, the addition of nitro groups to some chemical scaffolds has been shown to improve their antimicrobial properties. researchgate.net

Role of the Nitro Group as a Pharmacophore/Toxicophore

Potential Biological Activities of Nitro Compounds

The nitro-functional group is a component of numerous compounds that exhibit a wide array of pharmacological activities. While specific experimental data on this compound is limited in some areas, the activities of related nitro compounds provide a strong indication of its potential. nih.gov

Nitroaromatic compounds have a long history as antimicrobial agents. nih.gov Their mechanism of action often involves the reductive activation of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species that damage cellular components, including DNA. researchgate.net

Derivatives of nitroaniline have demonstrated activity against a range of bacteria. For example, Schiff base derivatives of p-nitroaniline have been synthesized and tested for their antimicrobial efficacy. jocpr.com While the parent ligand sometimes shows no activity, its metal complexes can be effective. For instance, a cobalt(II) complex of a Schiff base derived from p-nitroaniline and isatin (B1672199) was found to be active against Bacillus subtilis and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 5.0 μg/ml. jocpr.com Other studies on nitroaniline derivatives have also reported activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Examples of Antimicrobial Activity of Nitroaniline Derivatives

| Compound Type | Microorganism | Activity (MIC) |

|---|---|---|

| Cobalt(II) complex of Isatin-p-nitroaniline Schiff base | Bacillus subtilis | 5.0 µg/mL |

| Cobalt(II) complex of Isatin-p-nitroaniline Schiff base | Escherichia coli | 5.0 µg/mL |

Data from studies on p-nitroaniline derivatives. jocpr.com

Beyond antimicrobial effects, the nitroaromatic scaffold is found in compounds with a diverse range of other pharmacological activities. nih.gov

Antineoplastic Activity: Certain nitroaniline derivatives have been investigated as potential anticancer agents. Their proposed mechanism often involves bioreduction to reactive species that are toxic to cancer cells, particularly in the hypoxic (low oxygen) environments characteristic of solid tumors. nih.gov For example, a novel Schiff base derived from 4-nitro benzaldehyde (B42025) showed cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ value of 446.68 µg/mL, while showing significantly less toxicity to normal human gingival fibroblasts. ijmcmed.org

Antihypertensive Activity: Compounds incorporating a p-nitroaniline moiety have been synthesized and evaluated for their potential as antihypertensive agents. For instance, certain dihydropyrimidine (B8664642) derivatives prepared using p-nitroaniline have shown antihypertensive properties comparable to the established calcium channel blocker, nifedipine, in preclinical models. rsc.org Another study reported that a benzimidazole (B57391) derivative containing a 2-butyl-5-nitro moiety was the most active in a series of compounds evaluated for antihypertensive activity. rsc.org

Antiparasitic Activity: The nitro group is a key feature in several antiparasitic drugs. The mechanism is often similar to their antimicrobial action, involving reductive activation by nitroreductase enzymes present in the parasite, which are sometimes absent in the mammalian host, providing a degree of selectivity. nih.gov Derivatives of p-nitroaniline have shown significant activity against parasites like Leishmania infantum. researchgate.net In one study, a p-nitroaniline derivative demonstrated a clear reduction in parasite burden in a mouse model of leishmaniasis. researchgate.net Other studies on urea (B33335) and squaramide derivatives have identified potent anti-cryptosporidial activity, with some compounds achieving IC₅₀ values as low as 2.2 μM against Cryptosporidium parvum. nih.gov

Table 3: Examples of Other Pharmacological Activities of Nitroaniline Derivatives

| Activity Type | Compound Class/Derivative | Target/Model | Potency (IC₅₀) |

|---|---|---|---|

| Antineoplastic | 4-Nitro benzaldehyde Schiff base | Tongue Squamous Cell Carcinoma | 446.68 µg/mL |

| Antiparasitic | Urea/Squaramide derivatives | Cryptosporidium parvum | As low as 2.2 µM |

| Antiparasitic | 2-(4-fluorophenyl)sulfanyl benzanilide | P. falciparum NF54 | 0.69 µM |

Data from studies on various nitroaniline derivatives. ijmcmed.orgnih.govmdpi.com

Antimicrobial Properties

Chemo/Biosensing Applications of Nitroanilines

The detection of nitroaromatic compounds (NACs), including nitroanilines, is of significant interest due to their prevalence as industrial chemicals and their potential environmental and health impacts. rsc.org Nitroanilines, such as p-nitroaniline (a parent compound to this compound), are toxic and can persist in biological systems. researchgate.net Consequently, the development of rapid, sensitive, and selective detection methods is a key area of research. nih.gov Fluorescent chemosensors, in particular, have emerged as a promising tool due to their high sensitivity, potential for real-time analysis, and often simple instrumentation requirements. rsc.orgresearchgate.net These sensors are typically designed with a fluorescent component (fluorophore) that interacts with the target analyte, leading to a measurable change in its fluorescence signal. researchgate.net

The development of fluorescent chemosensors for the trace detection of nitroanilines often involves creating materials with a high affinity for these electron-deficient compounds. rsc.orgosti.gov Researchers have synthesized various fluorescent probes, including conjugated polymers, metal-organic frameworks (MOFs), and small organic molecules, designed to detect nitroaromatics. acs.orgnih.govacs.org For instance, pyrene-based luminogens have been developed as chemosensors for nitroaniline isomers, demonstrating high sensitivity. rsc.orgrsc.org These sensors are π-electron rich, making them effective at interacting with electron-deficient molecules like nitroanilines. rsc.orgrsc.org